molecular formula C10H13N5O4 B001017 Vidarabine CAS No. 5536-17-4

Vidarabine

Cat. No.: B001017
CAS No.: 5536-17-4
M. Wt: 267.24 g/mol
InChI Key: OIRDTQYFTABQOQ-UHTZMRCNSA-N
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Description

Vidarabine, also known as 9-β-D-arabinofuranosyladenine, is an antiviral compound that was first synthesized in the 1960s. It is a nucleoside analog of adenosine, where the D-ribose is replaced with D-arabinose. This compound is primarily used to treat infections caused by herpes simplex virus and varicella-zoster virus .

Mechanism of Action

Target of Action

Vidarabine is a synthetic purine nucleoside analogue with in vitro and in vivo inhibitory activity against herpes simplex virus types 1 (HSV-1), 2 (HSV-2), and varicella-zoster virus (VZV) . The inhibitory activity of this compound is highly selective due to its affinity for the enzyme thymidine kinase (TK) encoded by HSV and VZV .

Mode of Action

This compound works by interfering with the synthesis of viral DNA . It is a nucleoside analog and therefore has to be phosphorylated to be active . This is a three-step process in which this compound is sequentially phosphorylated by kinases to the triphosphate ara-ATP . This is the active form of this compound and is both an inhibitor and a substrate of viral DNA polymerase . When used as a substrate for viral DNA polymerase, ara-ATP competitively inhibits dATP leading to the formation of ‘faulty’ DNA .

Biochemical Pathways

The biochemical pathway affected by this compound involves the inhibition of viral DNA replication . This compound triphosphate stops the DNA replication of herpes virus by being incorporated into the DNA strand and preventing the formation of phosphodiester bridges between bases . This ultimately leads to destabilization of the viral DNA strands .

Pharmacokinetics

The pharmacokinetics of this compound involves its conversion into an active metabolite that can cross the blood-brain barrier (BBB) . It has a half-life of 60 minutes, and its solubility is 0.05% . These properties impact the bioavailability of this compound in the body.

Result of Action

The result of this compound’s action is the inhibition of viral DNA replication, leading to the destabilization of the viral DNA strands . This prevents the virus from replicating and spreading, thereby helping to control the infection.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of the enzyme thymidine kinase, encoded by HSV and VZV, is crucial for the conversion of this compound into its active form Therefore, the efficacy of this compound can be influenced by the presence or absence of this enzyme in the environment

Preparation Methods

Synthetic Routes and Reaction Conditions: Vidarabine can be synthesized through both chemical and enzymatic methods. The chemical synthesis involves the reaction of arabinosyluracil with adenine. This process typically requires the use of phosphorylases and specific reaction conditions such as phosphate buffer, pH 7.5, and a temperature of 25°C .

Industrial Production Methods: In industrial settings, the synthesis of this compound is often carried out using a continuous-flow bioreactor. This method employs immobilized enzymes such as uridine phosphorylase from Clostridium perfringens and purine nucleoside phosphorylase from Aeromonas hydrophila. The continuous-flow process allows for efficient production with high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Vidarabine undergoes several types of chemical reactions, including phosphorylation, oxidation, and substitution.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Vidarabine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Vidarabine is often compared with other nucleoside analogs such as cytarabine and adenosine:

    Cytarabine: Like this compound, cytarabine is used as an antiviral and anticancer agent.

    Adenosine: this compound is a stereoisomer of adenosine, with the primary difference being the sugar moiety.

This compound’s uniqueness lies in its ability to cross the blood-brain barrier and its specific activity against herpes viruses, making it a valuable compound in antiviral therapy .

Properties

IUPAC Name

(2R,3S,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
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InChI

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7+,10-/m1/s1
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InChI Key

OIRDTQYFTABQOQ-UHTZMRCNSA-N
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Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N
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Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)N
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Molecular Formula

C10H13N5O4
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DSSTOX Substance ID

DTXSID80873976
Record name Adenine 9-beta-D-arabinofuranoside
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Molecular Weight

267.24 g/mol
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Physical Description

Vidarabine is a white to off-white crystalline powder. (NTP, 1992), Solid
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Solubility

>40.1 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 70 °F (NTP, 1992), The monohydrate occurs as a white, crystalline powder and has a solubility of approximately 0.45 mg/mL in water at 25 °C. /Vidarabine monohydrate/, 1.40e+01 g/L
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Mechanism of Action

Vidarabine stops replication of herpes viral DNA in 2 ways: 1) competitive inhibition of viral DNA polymerase, and consequently 2) incorporation into and termination of the growing viral DNA chain. Vidarabine is sequentially phosphorylated by kinases to the triphosphate ara-ATP, which is the active form of vidarabine that acts as both an inhibitor and a substrate of viral DNA polymerase. By acting as a substrate for viral DNA polymerase, ara-ATP competitively inhibits dATP leading to the formation of ‘faulty’ DNA. Ara-ATP can also be incorporated into the DNA strand to replace many of the adenosine bases, resulting in the disruption of DNA synthesis., The antiviral mechanism of action has not been established. Vidarabine appears to interfere with the early steps of viral DNA synthesis., The antiviral mechanism of vidarabine is incompletely understood, but vidarabine is an inhibitor of viral DNA synthesis. Cellular enzymes phosphorylate vidarabine to the triphosphate, which inhibits viral DNA polymerase activity in a manner that is competitive with deoxyadenosine triphosphate. Vidarabine triphosphate is incorporated into both cellular and viral DNA, where it may act as a chain terminator. Vidarabine triphosphate also inhibits ribonucleoside reductase, RNA polyadenylation, and S-adenosylhomocysteine hydrolase (SAHH), an enzyme involved in transmethylation reactions.
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Color/Form

Crystals from water, Needles from water

CAS No.

5536-17-4, 24356-66-9
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Melting Point

500 to 518 °F (NTP, 1992), 257.0-257.5 °C (0.4 H2O), 257.00 °C. @ 760.00 mm Hg
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of vidarabine against DNA viruses?

A1: this compound, a purine nucleoside analog, exerts its antiviral effect by inhibiting viral DNA polymerase. [, , , ] Once inside the cell, this compound is phosphorylated to its active metabolite, this compound triphosphate. This metabolite competes with deoxyadenosine triphosphate for incorporation into viral DNA. Due to its structural difference from deoxyadenosine, this compound triphosphate incorporation disrupts further DNA synthesis, effectively halting viral replication. [, , ]

Q2: Does this compound affect the synthesis of viral proteins?

A2: Yes, this compound has been shown to inhibit viral protein synthesis in a dose-dependent manner. Interestingly, the degree of inhibition varies for different viral proteins. [] This suggests a certain level of specificity in this compound's action on viral protein synthesis, beyond just its effect on DNA replication.

Q3: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C10H13N5O4. Its molecular weight is 267.24 g/mol. []

Q4: What is a limiting factor of this compound's clinical use?

A5: this compound's poor solubility requires continuous intravenous infusion of relatively large volumes, limiting its practicality. [, ]

Q5: Has there been research into alternative formulations of this compound?

A6: Yes, research has explored this compound 5′-monophosphate as an alternative. It offers higher solubility and the possibility of intermittent intramuscular or intravenous administration. Pharmacokinetic studies indicate similar metabolism and antiviral activity compared to this compound. [, , ]

Q6: How is this compound metabolized in the body?

A7: this compound is rapidly metabolized to arabinosyl hypoxanthine, its primary metabolite found in plasma. [, , , , , ]

Q7: Does plasma exchange significantly affect this compound levels?

A8: Studies indicate that while a portion of this compound and its metabolite, arabinosyl hypoxanthine, are removed during plasma exchange, it doesn't necessitate dosage adjustments. This is because the procedure removes a relatively small fraction compared to the total daily administered dose. [, ]

Q8: Does this compound cross the blood-brain barrier?

A9: Yes, arabinosyl hypoxanthine, the primary metabolite of this compound, demonstrates good penetration into the cerebrospinal fluid, indicating the drug can reach the central nervous system. []

Q9: What types of viral infections have been studied with this compound treatment?

A10: this compound has been studied in various models for treating infections caused by herpes simplex virus (HSV), varicella-zoster virus (VZV), cytomegalovirus (CMV), adenovirus, and human papillomavirus (HPV). [, , , , , , , , , , , , , , , , , , , ]

Q10: How effective is this compound in treating herpes simplex encephalitis (HSE)?

A12: Clinical trials comparing this compound to acyclovir in treating HSE found acyclovir to be more effective, with lower mortality and morbidity rates. [, ]

Q11: How does the efficacy of this compound compare to acyclovir in treating varicella-zoster virus (VZV) infections in immunocompromised patients?

A13: Acyclovir appears to be more effective than this compound for VZV infections in immunocompromised patients, leading to faster healing, reduced viral shedding, and fewer complications. [, ]

Q12: What is a major limitation of this compound in terms of its physicochemical properties?

A15: this compound's poor water solubility poses a significant challenge for its formulation and administration. [, , ]

Q13: What are some potential alternatives to this compound for treating herpesvirus infections?

A16: Acyclovir is considered a more effective alternative for many herpesvirus infections, particularly HSV encephalitis. Other nucleoside analogs, such as ganciclovir, foscarnet, and brivudine, have also shown efficacy against specific herpesvirus infections and could be considered alternatives depending on the specific clinical context. [, , , , , , , , , , , ]

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